molecular formula C10H11Cl2NO4 B15282244 2,6-Dichloro-3,4,5-trimethoxybenzamide

2,6-Dichloro-3,4,5-trimethoxybenzamide

Cat. No.: B15282244
M. Wt: 280.10 g/mol
InChI Key: GYMYURBHHXAHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C10H11Cl2NO3 It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 6 positions, and three methoxy groups at the 3, 4, and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,4,5-trimethoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloro-3,4,5-trimethoxybenzoic acid.

    Amidation Reaction: The benzoic acid is then converted to the corresponding benzamide through an amidation reaction. This can be achieved by reacting the acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide group.

Major Products

    Substitution: Products include various substituted benzamides.

    Oxidation: Products include oxidized derivatives of the benzamide.

    Reduction: Products include reduced forms of the benzamide.

    Hydrolysis: Products include 2,6-dichloro-3,4,5-trimethoxybenzoic acid and the corresponding amine.

Scientific Research Applications

2,6-Dichloro-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the chlorine atoms, making it less reactive in substitution reactions.

    2,6-Dichloro-3,4,5-trimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

2,6-Dichloro-3,4,5-trimethoxybenzamide is unique due to the presence of both chlorine atoms and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H11Cl2NO4

Molecular Weight

280.10 g/mol

IUPAC Name

2,6-dichloro-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C10H11Cl2NO4/c1-15-7-5(11)4(10(13)14)6(12)8(16-2)9(7)17-3/h1-3H3,(H2,13,14)

InChI Key

GYMYURBHHXAHLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1OC)Cl)C(=O)N)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.